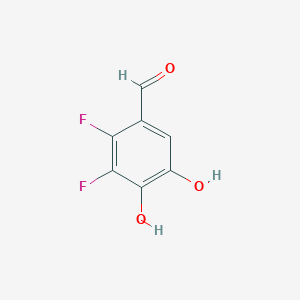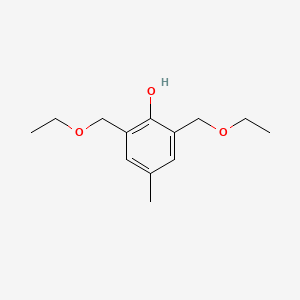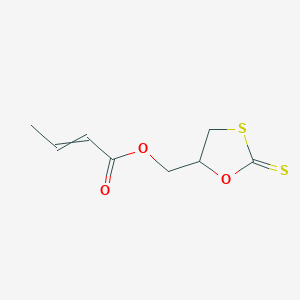
5-(2-Methylidenecyclopentylidene)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylidenecyclopentylidene)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes. Cyclopentadienes are known for their unique structure and reactivity, making them valuable in various fields of chemistry and industry. This compound, in particular, features a cyclopentadiene ring with a methylidene group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylidenecyclopentylidene)cyclopenta-1,3-diene can be achieved through several methods. One common approach involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DET) or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) (DPT), resulting in the formation of cyclopentadienes . Another method includes the alkylation of cyclopentadiene followed by rearrangements and pyrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of transition metal catalysts to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylidenecyclopentylidene)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
5-(2-Methylidenecyclopentylidene)cyclopenta-1,3-diene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 5-(2-Methylidenecyclopentylidene)cyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electrophilic and nucleophilic reactions, forming stable intermediates and products. These interactions are crucial for its reactivity and applications in different fields .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler analog with a similar ring structure but without the methylidene group.
1,2-Disubstituted Cyclopentadienes: Compounds with different substituents on the cyclopentadiene ring, offering varied reactivity and applications.
Aryl-Cyclopentadienyl Ligands: These compounds feature aryl groups attached to the cyclopentadiene ring, enhancing their fluorescence properties.
Uniqueness
5-(2-Methylidenecyclopentylidene)cyclopenta-1,3-diene stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
404595-63-7 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-(2-methylidenecyclopentylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C11H12/c1-9-5-4-8-11(9)10-6-2-3-7-10/h2-3,6-7H,1,4-5,8H2 |
InChI Key |
NGANTZCPOWLNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC1=C2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)


![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)

![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
